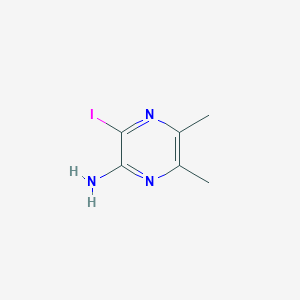
3-Iodo-5,6-dimethylpyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-5,6-dimethylpyrazin-2-amine is a heterocyclic organic compound that belongs to the pyrazine family This compound is characterized by the presence of an iodine atom at the 3rd position and two methyl groups at the 5th and 6th positions on the pyrazine ring The amine group is located at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5,6-dimethylpyrazin-2-amine typically involves the iodination of 5,6-dimethylpyrazin-2-amine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the pyrazine ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5,6-dimethylpyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Iodo-5,6-dimethylpyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.
Material Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Chemistry: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Iodo-5,6-dimethylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the amine group play crucial roles in binding to these targets, influencing their activity. The compound can modulate various biochemical pathways, leading to therapeutic effects or changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-5-methylpyrazin-2-amine: Similar structure but with one less methyl group.
5,6-Dimethylpyrazin-2-amine: Lacks the iodine atom.
3-Bromo-5,6-dimethylpyrazin-2-amine: Bromine instead of iodine at the 3rd position.
Uniqueness
3-Iodo-5,6-dimethylpyrazin-2-amine is unique due to the presence of both iodine and two methyl groups on the pyrazine ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for specialized applications in medicinal and material sciences.
Properties
Molecular Formula |
C6H8IN3 |
|---|---|
Molecular Weight |
249.05 g/mol |
IUPAC Name |
3-iodo-5,6-dimethylpyrazin-2-amine |
InChI |
InChI=1S/C6H8IN3/c1-3-4(2)10-6(8)5(7)9-3/h1-2H3,(H2,8,10) |
InChI Key |
IHUBWFWEHUQZSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)N)I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)-2-methylpropan-1-one](/img/structure/B13005946.png)
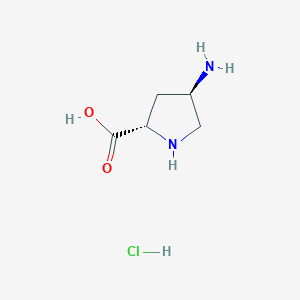
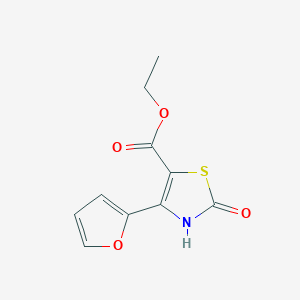
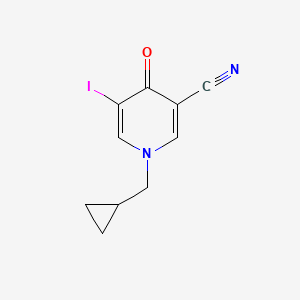

![5-Chloro-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride](/img/structure/B13005966.png)
![6-(Fluoromethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B13005977.png)
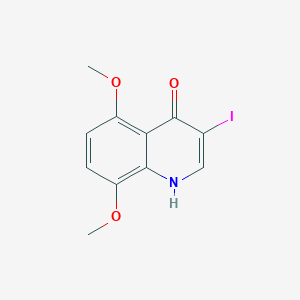

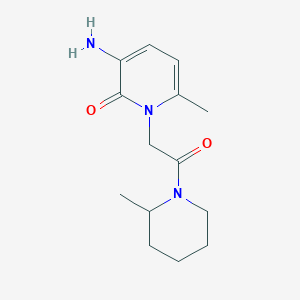
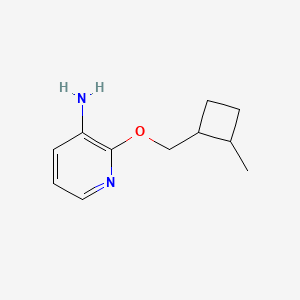
![[2,4'-Bipyridine]-2'-carboxylic acid](/img/structure/B13005999.png)

![1-(Benzo[c][1,2,5]oxadiazol-4-yl)ethanone](/img/structure/B13006015.png)
